molecular formula C24H30N4O3 B2471577 N-(3-(diethylamino)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892283-57-7

N-(3-(diethylamino)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2471577
CAS RN: 892283-57-7
M. Wt: 422.529
InChI Key: ZRIZNQIHEWVWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(diethylamino)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H30N4O3 and its molecular weight is 422.529. The purity is usually 95%.
BenchChem offers high-quality N-(3-(diethylamino)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(diethylamino)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinazoline Derivatives in Cancer Research

Quinazoline derivatives have been extensively studied for their antitumor properties. For instance, quinazoline antifolate thymidylate synthase inhibitors have shown potential as antitumor agents, suggesting that modifications to the quinazoline structure can influence cytotoxic activity against cancer cells (Marsham et al., 1989). Similarly, studies have explored the synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moieties, indicating the versatility of quinazoline derivatives in developing compounds with potential therapeutic applications (Abdallah et al., 2009).

Synthesis and Modification for Enhanced Properties

Research has also focused on the synthesis of quinazoline derivatives with modified side chains and heterocycles to evaluate their cytotoxicity and potential as antitumor agents (Rivalle et al., 1983). This highlights the ongoing efforts to enhance the biological activity and solubility of quinazoline derivatives through chemical modifications.

Application in Antimicrobial Studies

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities, suggesting their potential application in combating bacterial and fungal infections (Desai et al., 2011). This indicates the broad spectrum of scientific research applications for quinazoline derivatives, ranging from cancer therapy to antimicrobial treatments.

properties

IUPAC Name

N-[3-(diethylamino)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-3-27(4-2)15-8-14-25-22(29)19-11-12-20-21(17-19)26-24(31)28(23(20)30)16-13-18-9-6-5-7-10-18/h5-7,9-12,17H,3-4,8,13-16H2,1-2H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIZNQIHEWVWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(diethylamino)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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